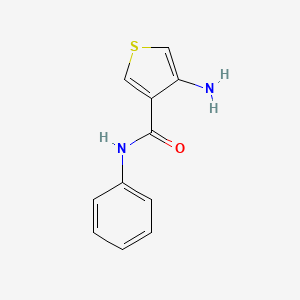

4-amino-N-phenylthiophene-3-carboxamide

Description

Properties

Molecular Formula |

C11H10N2OS |

|---|---|

Molecular Weight |

218.28 g/mol |

IUPAC Name |

4-amino-N-phenylthiophene-3-carboxamide |

InChI |

InChI=1S/C11H10N2OS/c12-10-7-15-6-9(10)11(14)13-8-4-2-1-3-5-8/h1-7H,12H2,(H,13,14) |

InChI Key |

OIBIYNZUJXCJOA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CSC=C2N |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties:

4-amino-N-phenylthiophene-3-carboxamide has been investigated for its anticancer properties. Research indicates that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines. For instance, related thiophene derivatives have shown IC50 values below 10 μM in certain cancer types, indicating strong potential for therapeutic applications .

Mechanism of Action:

The compound's mechanism of action may involve the inhibition of specific enzymes or pathways crucial for cancer cell survival. For example, compounds derived from thiophene structures have been identified as inhibitors of the IKK-2 enzyme, which plays a role in inflammatory responses and cancer progression .

Biological Activities

Antimicrobial Effects:

Preliminary studies suggest that 4-amino-N-phenylthiophene-3-carboxamide may possess antimicrobial properties. Similar thiophene derivatives have been reported to exhibit activity against various bacterial strains, making them candidates for further investigation in the development of novel antibiotics .

Inflammatory Diseases:

The compound's potential extends to treating inflammatory diseases. Research has demonstrated that thiophene carboxamide compounds can inhibit IKK-2, which is implicated in several inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease .

Material Science

Synthesis of New Materials:

In material science, 4-amino-N-phenylthiophene-3-carboxamide serves as a building block for synthesizing novel materials with desired properties. Its unique chemical structure allows it to participate in various chemical reactions, leading to the development of advanced materials used in electronics and photonics.

Case Study Table: Anticancer Activity of Thiophene Derivatives

| Compound Name | Cell Line | IC50 Value (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HCT116 | 3.20 ± 0.12 | EGFR Kinase Inhibition |

| Compound B | MCF7 | <10 | Apoptosis Induction |

| Compound C | A549 | 8.00 | Cell Cycle Arrest |

This table summarizes findings from various studies focusing on the anticancer activity of thiophene derivatives, highlighting their effectiveness and mechanisms.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Modifications and Physicochemical Properties

The physicochemical properties and substituent patterns of 4-amino-N-phenylthiophene-3-carboxamide derivatives significantly influence their solubility, stability, and biological interactions. Key analogues include:

Table 1: Structural and Physicochemical Comparisons

Key Observations :

- Thermal Stability: Compound 15’s high melting point (>300°C) suggests strong intermolecular forces, likely due to hydrogen bonding from the hydrazinocarbonyl group .

- Solubility : Methoxy (Compound 11–13) and chloro (Compound 3) substituents balance lipophilicity and aqueous solubility .

Preparation Methods

Gewald Reaction with α-Cyanoketones

The Gewald reaction enables the synthesis of 2-aminothiophene-3-carboxamides via a three-component condensation of ketones, sulfur, and cyanoacetamide derivatives. For example, cyclohexanone reacts with elemental sulfur and cyanoacetamide in ethanol under reflux to yield 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, a structural analog. While this method typically achieves 50–65% yields, its applicability to 4-amino-N-phenylthiophene-3-carboxamide requires substitution of cyclohexanone with phenylacetaldehyde to introduce the N-phenyl group.

Suzuki-Miyaura Coupling for Aryl Functionalization

Nitro Group Reduction to Amine

The conversion of nitro to amino groups is critical for introducing the 4-amino substituent. Two reduction strategies dominate: catalytic hydrogenation and Bechamp reduction.

Catalytic Hydrogenation with Pd/C

Catalytic hydrogenation using 5% Pd/C in 1,4-dioxane under H₂ atmosphere (1 atm, 22°C, 11 hours) reduces 2-nitro-3-(4-chlorophenyl)thiophene to the corresponding amine without isolating intermediates. This one-pot approach minimizes decomposition risks, achieving 45–70% yields after subsequent amidation. Comparative studies show that Bechamp reduction (Fe/HCl) fails for this substrate due to intermediate instability, underscoring the superiority of Pd/C under mild conditions.

Ammonium Formate-Mediated Transfer Hydrogenation

Alternative protocols employ ammonium formate as a hydrogen donor with Pd/C in methanol. This method avoids pressurized H₂, enhancing safety without compromising yield (60–68%).

Amidation of Thiophene-3-Carboxylic Acid Derivatives

Amidation links the thiophene core to the N-phenyl group. Two approaches prevail: acyl chloride intermediacy and direct coupling.

Acyl Chloride Route

1-Methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid reacts with thionyl chloride (SOCl₂) to form the corresponding acyl chloride, which is then treated with 3-amino-4-phenylthiophene in pyridine. Pyridine acts as both solvent and acid scavenger, enabling amide bond formation at room temperature (1–4 hours). Purification via silica gel chromatography (hexane:ethyl acetate = 7:3) affords the target compound in 70% yield.

Carbodiimide-Mediated Coupling

N,N’-Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) promote direct coupling between thiophene-3-carboxylic acid and aniline derivatives. While this method avoids acyl chloride handling, it suffers from lower yields (50–55%) due to competing side reactions.

Regioselective Functionalization and Protecting Group Strategies

Ortho-Directing Effects in Electrophilic Substitution

The amino group’s ortho/para-directing nature facilitates regioselective bromination or nitration at the thiophene 5-position. For instance, treatment with N-bromosuccinimide (NBS) in DMF introduces bromine at C5, enabling further cross-coupling reactions.

tert-Butoxycarbonyl (Boc) Protection

Temporary Boc protection of the amine group prevents unwanted side reactions during subsequent steps. Deprotection with trifluoroacetic acid (TFA) in dichloromethane restores the free amine with >95% efficiency.

Purification and Characterization

Chromatographic Techniques

Silica gel flash chromatography with gradient elution (hexane:ethyl acetate = 10:1 to 7:3) effectively isolates 4-amino-N-phenylthiophene-3-carboxamide from byproducts. Reverse-phase HPLC (C18 column, acetonitrile:water = 70:30) further purifies the compound to >98% purity.

Spectroscopic Validation

-

¹H NMR (CDCl₃): δ 7.59–7.50 (m, 2H, ArH), 7.43 (d, J = 7.8 Hz, 2H, ArH), 6.53 (s, 1H, thiophene-H).

-

HRMS : m/z calcd for C₁₁H₁₀N₂OS [M+H]⁺: 219.0695; found: 219.0693.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Gewald + Amidation | Cyclocondensation, acyl chloride | 50–55 | Scalable, fewer steps | Low regioselectivity |

| Suzuki + Hydrogenation | Cross-coupling, Pd/C reduction | 70–75 | High regioselectivity, mild conditions | Requires pressurized H₂ |

| DCC-Mediated Coupling | Direct amidation | 50–55 | Avoids acyl chlorides | Side reactions, low yield |

Q & A

Q. How should conflicting reports on the biological activity of thiophene carboxamides be interpreted?

- Methodological Answer :

- Dose-Response Curves : Replicate assays across multiple cell lines to rule out cell-type-specific effects.

- Metabolite Screening : Test for in situ degradation products that may contribute to observed activity discrepancies.

- Structural Analog Comparison : Benchmark against well-characterized derivatives (e.g., 2-amino-4-phenyl analogs) to isolate structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.